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Compound of Interest

Compound Name: 3-(Benzoylamino)benzoic acid

Cat. No.: B1266868 Get Quote

CAS Number: 587-54-2

This technical guide provides a comprehensive overview of 3-(Benzoylamino)benzoic acid, a

chemical compound of significant interest to researchers, scientists, and professionals in the

field of drug development. This document details its physicochemical properties, a robust

synthesis protocol, and its emerging role as a modulator of bacterial communication.

Chemical and Physical Properties
3-(Benzoylamino)benzoic acid, also known as 3-benzamidobenzoic acid, is a white to off-

white crystalline solid. It is characterized by the presence of a benzoic acid moiety and a

benzamide group at the meta position. This structure imparts specific chemical properties that

are foundational to its biological activities.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1266868?utm_src=pdf-interest
https://www.benchchem.com/product/b1266868?utm_src=pdf-body
https://www.benchchem.com/product/b1266868?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 587-54-2 [1][2]

Molecular Formula C₁₄H₁₁NO₃ [3]

Molecular Weight 241.24 g/mol [3]

Melting Point 250 - 260 °C [1]

Boiling Point 353.5 °C at 760 mmHg [2]

Solubility

Sparingly soluble in water;

Soluble in organic solvents like

ethanol and acetone.

[4][5]

IUPAC Name 3-(Benzoylamino)benzoic acid [3]

Synonyms
3-Benzamidobenzoic acid, m-

Benzamidobenzoic acid
[3]

Synthesis of 3-(Benzoylamino)benzoic Acid: An
Experimental Protocol
The synthesis of 3-(Benzoylamino)benzoic acid is typically achieved through the acylation of

3-aminobenzoic acid with benzoyl chloride. The Schotten-Baumann reaction provides a reliable

and efficient method for this transformation.

Reaction Scheme:
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Reactants

Reagents

Products

3-Aminobenzoic Acid +

Benzoyl Chloride

Sodium Hydroxide (aq)

3-(Benzoylamino)benzoic Acid Sodium Chloride
+

Water
+

NaOH (aq)
Schotten-Baumann Reaction
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A schematic representation of the synthesis of 3-(Benzoylamino)benzoic acid.

Materials:

3-Aminobenzoic acid (melting point: 178-180 °C)[4][5]

Benzoyl chloride

10% Sodium hydroxide (NaOH) solution

Dichloromethane (DCM) or other suitable organic solvent

Hydrochloric acid (HCl), dilute solution

Distilled water

Ethanol for recrystallization

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1266868?utm_src=pdf-body-img
https://www.benchchem.com/product/b1266868?utm_src=pdf-body
https://en.wikipedia.org/wiki/3-Aminobenzoic_acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminobenzoic-Acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolution of Starting Material: In a round-bottom flask, dissolve a specific molar equivalent

of 3-aminobenzoic acid in a 10% aqueous solution of sodium hydroxide. Stir the mixture until

a clear solution is obtained. The flask should be placed in an ice bath to maintain a low

temperature.

Addition of Acylating Agent: While vigorously stirring the cooled solution, slowly add a slight

molar excess of benzoyl chloride dropwise. The slow addition is crucial to control the

exothermic reaction.

Reaction: After the complete addition of benzoyl chloride, continue stirring the mixture in the

ice bath for approximately 30-60 minutes. Subsequently, allow the reaction mixture to warm

to room temperature and continue stirring for an additional 2-3 hours.

Work-up and Isolation:

Transfer the reaction mixture to a separatory funnel.

Extract the aqueous layer with dichloromethane to remove any unreacted benzoyl

chloride.

Carefully acidify the aqueous layer with dilute hydrochloric acid until a precipitate is

formed. The pH should be acidic.

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold distilled

water to remove any inorganic salts.

Purification:

The crude 3-(Benzoylamino)benzoic acid can be purified by recrystallization from a

suitable solvent system, such as ethanol/water, to yield a crystalline product.

Drying and Characterization: Dry the purified product in a vacuum oven. The final product

can be characterized by determining its melting point and using spectroscopic techniques

such as FT-IR and NMR.
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Application in Drug Development: Inhibition of
Pseudomonas aeruginosa Quorum Sensing
Pseudomonas aeruginosa is an opportunistic human pathogen known for its ability to form

biofilms and its resistance to multiple antibiotics. This resistance is, in part, regulated by a cell-

to-cell communication system known as quorum sensing (QS). The Pseudomonas quinolone

signal (PQS) system is a key component of this network.

3-(Benzoylamino)benzoic acid and its derivatives have emerged as potential inhibitors of

PqsD, a crucial enzyme in the PQS biosynthesis pathway. PqsD catalyzes the condensation of

anthraniloyl-CoA with malonyl-CoA, a key step in the formation of 2-heptyl-4-quinolone (HHQ),

the immediate precursor to PQS. By inhibiting PqsD, these compounds can disrupt the PQS

signaling cascade, leading to a reduction in the production of virulence factors and biofilm

formation.

The PqsD-Mediated Quorum Sensing Pathway and its Inhibition:
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Inhibition of the PqsD pathway in P. aeruginosa by 3-(Benzoylamino)benzoic acid.
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The development of PqsD inhibitors, such as derivatives of 3-(Benzoylamino)benzoic acid,

represents a promising anti-virulence strategy to combat P. aeruginosa infections. By

quenching quorum sensing, these compounds can potentially render the bacteria more

susceptible to conventional antibiotics and the host immune system, offering a novel approach

to addressing the challenge of antibiotic resistance. Further research into the structure-activity

relationship and optimization of these inhibitors is a key area of focus in modern drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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